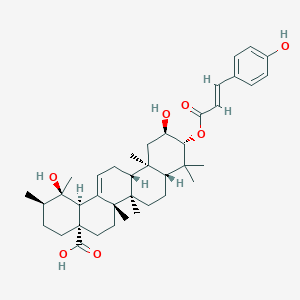

Acide tormentique 3-O-trans-p-coumaroyle

Vue d'ensemble

Description

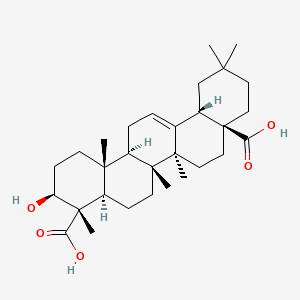

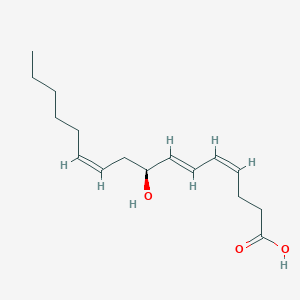

3-O-trans-p-coumaroyltormentic acid: is a triterpenoid compound found in various plant species. It is known for its significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties . This compound is a derivative of tormentic acid, which is a pentacyclic triterpene.

Applications De Recherche Scientifique

Chemistry: 3-O-trans-p-coumaroyltormentic acid is used as a reference compound in analytical chemistry for the identification and quantification of similar triterpenoids in plant extracts .

Biology: The compound has been studied for its role in inhibiting the formation of cancer stem cells, particularly in breast cancer. It downregulates the expression of c-Myc protein, a key factor in cancer cell proliferation .

Medicine: Due to its anticancer properties, 3-O-trans-p-coumaroyltormentic acid is being explored as a potential therapeutic agent for cancer treatment. It also exhibits anti-inflammatory and antioxidant activities, making it a candidate for treating inflammatory diseases .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting cancer and inflammatory diseases. It is also utilized in the formulation of dietary supplements due to its health benefits .

Méthodes De Préparation

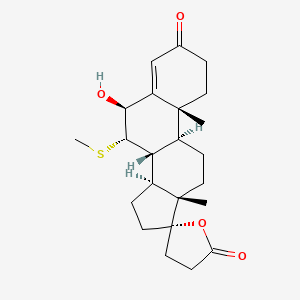

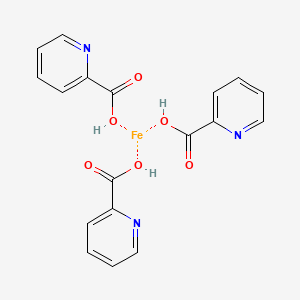

Synthetic Routes and Reaction Conditions: 3-O-trans-p-coumaroyltormentic acid can be synthesized through the esterification of tormentic acid with trans-p-coumaric acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: Industrial production of 3-O-trans-p-coumaroyltormentic acid often involves extraction from natural sources. For instance, it can be isolated from the methanol extract of certain plant species like Aronia melanocarpa (black chokeberry) through chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-O-trans-p-coumaroyltormentic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mécanisme D'action

3-O-trans-p-coumaroyltormentic acid exerts its effects primarily through the inhibition of key molecular targets involved in cancer cell survival and proliferation. It induces the degradation of c-Myc protein, which is crucial for the maintenance of cancer stem cells. This leads to the reduction of cancer cell proliferation and the inhibition of tumor growth . Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

- 3-O-cis-p-coumaroyltormentic acid

- Rutundic acid

- Rotundanonic acid

- Pedunculoside

- 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid

- 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid

- 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid

- Ilexsaponin A

Uniqueness: 3-O-trans-p-coumaroyltormentic acid is unique due to its specific ester linkage between tormentic acid and trans-p-coumaric acid. This structural feature contributes to its distinct biological activities, particularly its ability to inhibit cancer stem cell formation and downregulate c-Myc protein expression .

Propriétés

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-23-16-19-39(33(43)44)21-20-36(5)26(31(39)38(23,7)45)13-14-29-35(4)22-27(41)32(34(2,3)28(35)17-18-37(29,36)6)46-30(42)15-10-24-8-11-25(40)12-9-24/h8-13,15,23,27-29,31-32,40-41,45H,14,16-22H2,1-7H3,(H,43,44)/b15-10+/t23-,27-,28+,29-,31-,32+,35+,36-,37-,38-,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORLJPADUHVJE-QWBBESJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the occurrence of 3-O-trans-p-coumaroyltormentic acid in nature?

A1: 3-O-trans-p-coumaroyltormentic acid has been isolated from several plant species. It was first identified in Goreishi, the feces of the Chinese medicine animal Trogopterus xanthipes Milne-Edwards []. It was subsequently found in the stem of Ficus ischnopoda, marking the first time this compound was reported in that plant species and the Moraceae family [].

Q2: What is the reported cytotoxic activity of 3-O-trans-p-coumaroyltormentic acid?

A2: Interestingly, while 3-O-trans-p-coumaroyltormentic acid was isolated during the study on Goreishi, it did not exhibit cytotoxic activity in the conducted assays []. The study focused on identifying cytotoxic compounds and found other triterpenes in Goreishi to be responsible for this activity.

Q3: Are there any studies investigating the structure-activity relationship of 3-O-trans-p-coumaroyltormentic acid and its analogs?

A3: While the provided research articles primarily focus on the isolation and identification of 3-O-trans-p-coumaroyltormentic acid, a related study explored a closely related compound, 3-O-cis-p-coumaroyltormentic acid []. This compound, differing only in the stereochemistry of the coumaroyl group, exhibited cytotoxic activity. This observation suggests that subtle changes in the structure of these triterpenes can significantly influence their biological activity. Further research is needed to explore the structure-activity relationship of 3-O-trans-p-coumaroyltormentic acid and its analogs in detail.

Q4: What analytical techniques were used to characterize 3-O-trans-p-coumaroyltormentic acid?

A4: The structure of 3-O-trans-p-coumaroyltormentic acid was elucidated using a combination of spectroscopic techniques. This included X-nucleus-proton correlation with fixed evolution time (XCORFE) spectroscopy, a powerful tool for determining connectivities between protons and heteronuclei []. Additionally, other standard spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely employed to confirm its structure, although specific data wasn't provided in the abstracts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B1256451.png)

![5-Amino-1-[(4-fluorophenyl)methyl]imidazole-4-carbonitrile](/img/structure/B1256456.png)

![[(1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B1256459.png)

![5-[3-[[(1R,2R,4S)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1256464.png)